Onalespib - 912999-49-6

Onalespib

Catalog Number: EVT-277400
CAS Number: 912999-49-6
Molecular Formula: C24H31N3O3
Molecular Weight: 409.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Onalespib, also known as AT13387, is a synthetic, orally bioavailable, small-molecule inhibitor of heat shock protein 90 (Hsp90) [, ]. This second-generation Hsp90 inhibitor exhibits potential antineoplastic activity and is currently under investigation for its therapeutic potential against various cancers [, , ].

Future Directions
  • Biomarker Development: Identifying predictive biomarkers of response to Onalespib will be crucial for selecting patients most likely to benefit from treatment and for personalizing therapy [, ].
  • Combination Therapies: Combining Onalespib with other targeted therapies, chemotherapy, or radiation therapy holds promise for enhancing its efficacy and overcoming resistance mechanisms [, , , , , , , , , , , , ].
  • Overcoming Resistance: Research should focus on understanding the mechanisms of resistance to Onalespib and developing strategies to overcome or prevent resistance [, , ].
  • Drug Delivery: Exploring novel drug delivery systems to improve Onalespib's brain penetration and tumor targeting could further enhance its efficacy in treating brain tumors and other solid tumors [, ].
  • Expanding Clinical Trials: Conducting further clinical trials to evaluate the safety and efficacy of Onalespib in a wider range of cancer types, both as a single agent and in combination with other therapies, is crucial for its clinical translation [, , , , , ].

17-DMAG (17-Dimethylaminoethylamino-17-demethoxygeldanamycin)

Compound Description: 17-DMAG is a geldanamycin derivative and a first-generation HSP90 inhibitor. Like Onalespib, it binds to HSP90 and inhibits its function, leading to the degradation of HSP90 client proteins [].

Geldanamycin

Compound Description: Geldanamycin is a naturally occurring benzoquinone ansamycin antibiotic with potent antitumor activity. It functions by binding to HSP90 and inhibiting its chaperone function, leading to the degradation of HSP90 client proteins [, ].

Relevance: Geldanamycin is a first-generation HSP90 inhibitor and serves as a structural class representative for a subset of HSP90 inhibitors. While Onalespib is a second-generation, non-ansamycin HSP90 inhibitor, both compounds share the same mechanism of action, making Geldanamycin a relevant related compound [].

AT7519M

Compound Description: AT7519M is a potent, small-molecule inhibitor of cyclin-dependent kinases (CDKs), particularly CDK9 []. It inhibits the transcriptional induction of HSP70, which is upregulated as a compensatory mechanism upon HSP90 inhibition.

Relevance: AT7519M is relevant to Onalespib due to its ability to suppress HSP70 induction, a process that can counteract the effectiveness of HSP90 inhibitors. Combining Onalespib with AT7519M has shown synergistic antitumor activity in preclinical models by simultaneously inhibiting HSP90 and preventing the compensatory upregulation of HSP70 [].

Abiraterone Acetate

Compound Description: Abiraterone acetate is an irreversible inhibitor of CYP17A1, a key enzyme in androgen biosynthesis. It is used in combination with prednisone or prednisolone for the treatment of metastatic castration-resistant prostate cancer (CRPC) [, ].

Relevance: Abiraterone acetate was investigated in combination with Onalespib as a potential treatment strategy for CRPC. While the combination showed some evidence of biological effect, it did not translate into significant clinical activity [, ].

Paclitaxel

Compound Description: Paclitaxel is a taxane antineoplastic agent used in the treatment of various cancers, including breast cancer. It works by interfering with microtubule function, ultimately leading to cell cycle arrest and apoptosis [, , ].

Relevance: Paclitaxel was investigated in combination with Onalespib in a clinical trial for advanced triple-negative breast cancer (TNBC). The combination therapy demonstrated an acceptable toxicity profile and showed promising antitumor activity in this patient population [, ].

Erlotinib

Compound Description: Erlotinib is a small-molecule inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase activity. It is used in the treatment of certain types of NSCLC with activating EGFR mutations [].

Relevance: Erlotinib was investigated in combination with Onalespib in preclinical models of EGFR-driven NSCLC. The results indicated that upfront combination therapy could delay the emergence of resistance to Erlotinib, suggesting potential therapeutic benefits in the clinic [].

Crizotinib

Compound Description: Crizotinib is a small-molecule inhibitor of anaplastic lymphoma kinase (ALK), c-Met, and ROS1 tyrosine kinases. It is used in the treatment of certain types of NSCLC with ALK rearrangements [].

Relevance: Crizotinib was investigated in combination with Onalespib in preclinical models and a Phase 1/2 clinical trial for ALK-positive NSCLC. Preclinical data suggested that the combination could delay or overcome resistance to Crizotinib, leading to its clinical evaluation [].

SNX-0723

Relevance: SNX-0723 was used in a study as a heterologous HSP90 inhibitor to determine the in vitro binding of [11C]YC-72-AB85 to tissue slices. Similar to Onalespib, SNX-0723 exhibited inhibitory effects on Hsp90, suggesting its potential as an anti-cancer agent [].

Source and Classification

Onalespib was developed by Astex Pharmaceuticals and is classified under the category of HSP90 inhibitors. It is a small-molecule compound that has been shown to possess potent antitumor activity in preclinical studies and early-phase clinical trials. The compound is particularly noted for its ability to inhibit the growth of solid tumors by targeting the molecular chaperone pathways essential for tumor cell survival and proliferation .

Synthesis Analysis

Methods and Technical Details

The synthesis of onalespib involves a multi-step chemical process that incorporates various synthetic techniques. The initial design was based on fragment-based drug discovery, where active fragments were identified and subsequently assembled into a more complex structure. The lactate salt form of onalespib is synthesized through a series of reactions that include condensation and cyclization steps, followed by purification processes such as crystallization or chromatography .

Key technical details include:

  • Starting Materials: The synthesis typically begins with readily available chemical precursors.
  • Reagents: Various reagents are used to facilitate reactions, including coupling agents and solvents.
  • Purification: High-performance liquid chromatography is often employed to purify the final product to ensure high purity levels suitable for biological testing .
Molecular Structure Analysis

Structure and Data

Onalespib has a complex molecular structure characterized by its unique arrangement of atoms that allows it to effectively bind to the HSP90 protein. The molecular formula is C21H24N4O3C_{21}H_{24}N_4O_3, with a molecular weight of approximately 376.44 g/mol.

The structural analysis reveals:

  • Functional Groups: The presence of multiple functional groups, including amines and hydroxyls, which are crucial for its interaction with HSP90.
  • 3D Conformation: Molecular modeling studies indicate that onalespib adopts a specific conformation that enhances its binding affinity to the target protein .
Chemical Reactions Analysis

Reactions and Technical Details

Onalespib primarily functions through its interaction with HSP90, leading to the inhibition of its chaperone activity. This results in the destabilization of client proteins involved in cancer progression, such as kinases and transcription factors.

Key reactions include:

  • Binding Reaction: Onalespib binds to the ATP-binding site of HSP90, preventing ATP from associating with the protein.
  • Subsequent Degradation: The binding triggers conformational changes that lead to ubiquitination and proteasomal degradation of client proteins .
Mechanism of Action

Process and Data

The mechanism by which onalespib exerts its antitumor effects involves several steps:

  1. Inhibition of HSP90 Activity: Onalespib binds to HSP90, inhibiting its chaperone function.
  2. Client Protein Degradation: This inhibition leads to the degradation of various oncogenic proteins that are normally stabilized by HSP90.
  3. Cell Cycle Arrest and Apoptosis: The loss of these critical proteins results in cell cycle arrest and apoptosis in cancer cells.

Pharmacodynamic studies have shown that treatment with onalespib leads to increased levels of heat shock protein 70 (HSP70), indicating cellular stress responses triggered by the inhibition of HSP90 .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Onalespib exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within expected ranges for similar compounds.

Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are commonly employed to confirm these properties during quality control processes .

Applications

Scientific Uses

Onalespib is primarily investigated for its potential applications in oncology:

  • Cancer Treatment: Clinical trials are ongoing to assess its efficacy against various solid tumors, including breast cancer and prostate cancer.
  • Combination Therapies: Research is exploring its use in combination with other therapeutic agents, such as cyclin-dependent kinase inhibitors, to enhance antitumor activity .
  • Mechanistic Studies: Onalespib serves as a valuable tool in understanding the role of HSP90 in cancer biology and developing new therapeutic strategies targeting this pathway.

Properties

CAS Number

912999-49-6

Product Name

Onalespib

IUPAC Name

(2,4-dihydroxy-5-propan-2-ylphenyl)-[5-[(4-methylpiperazin-1-yl)methyl]-1,3-dihydroisoindol-2-yl]methanone

Molecular Formula

C24H31N3O3

Molecular Weight

409.5 g/mol

InChI

InChI=1S/C24H31N3O3/c1-16(2)20-11-21(23(29)12-22(20)28)24(30)27-14-18-5-4-17(10-19(18)15-27)13-26-8-6-25(3)7-9-26/h4-5,10-12,16,28-29H,6-9,13-15H2,1-3H3

InChI Key

IFRGXKKQHBVPCQ-UHFFFAOYSA-N

SMILES

CC(C)C1=CC(=C(C=C1O)O)C(=O)N2CC3=C(C2)C=C(C=C3)CN4CCN(CC4)C

Solubility

Soluble in DMSO, not in water

Synonyms

(2,4-dihydroxy-5-isopropylphenyl)-(5-(4-methylpiperazin-1-ylmethyl)-1,3-dihydroisoindol-2-yl)methanone
AT 13387
AT-13387
AT13387
onalespi

Canonical SMILES

CC(C)C1=CC(=C(C=C1O)O)C(=O)N2CC3=C(C2)C=C(C=C3)CN4CCN(CC4)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.